molecular formula C18H12ClN3O3S B2364747 (Z)-6-(2-chlorobenzyl)-2-((5-methylfuran-2-yl)methylene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione CAS No. 586987-34-0

(Z)-6-(2-chlorobenzyl)-2-((5-methylfuran-2-yl)methylene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione

Cat. No. B2364747
CAS RN: 586987-34-0
M. Wt: 385.82
InChI Key: JMZBFZGTMVCAJG-DHDCSXOGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-6-(2-chlorobenzyl)-2-((5-methylfuran-2-yl)methylene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione is a useful research compound. Its molecular formula is C18H12ClN3O3S and its molecular weight is 385.82. The purity is usually 95%.
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Scientific Research Applications

Synthetic Pathways and Chemical Properties

  • Cascade Synthesis : A derivative was synthesized through aldol condensation followed by intramolecular thiazole ring-opening/closing, highlighting a novel synthetic route for this class of compounds (Kravchenko et al., 2014).
  • Fused Triazine Derivatives : Synthesis and characterization of new fused triazine derivatives based on 6-methyl-3-thioxo-1,2,4-triazin-5-one reveal insights into their structure and potential biological activity (El-All et al., 2016).
  • Imidazo[4,5-e][1,3]thiazolo-[3,2-b][1,2,4]triazine Derivatives : The synthesis of previously unknown (Z)-6-aryl(hetaryl)methylidene derivatives introduces a method for creating diverse compounds within this chemical family (Gazieva et al., 2013).

Potential Biological Applications

  • Antifungal Compound : A study on a novel antifungal compound from the 1,2,4-triazole class discusses its pharmacologically relevant physicochemical properties and suggests potential therapeutic uses (Volkova et al., 2020).
  • Antimicrobial Activity : The synthesis and antimicrobial evaluation of halogen-containing arylidene thiazolo triazinediones provide insights into their utility against various microbial strains, indicating their potential in developing new antimicrobials (Karthikeyan et al., 2009).

properties

IUPAC Name

(2Z)-6-[(2-chlorophenyl)methyl]-2-[(5-methylfuran-2-yl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClN3O3S/c1-10-6-7-12(25-10)9-15-17(24)22-18(26-15)20-16(23)14(21-22)8-11-4-2-3-5-13(11)19/h2-7,9H,8H2,1H3/b15-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMZBFZGTMVCAJG-DHDCSXOGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C=C2C(=O)N3C(=NC(=O)C(=N3)CC4=CC=CC=C4Cl)S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)/C=C\2/C(=O)N3C(=NC(=O)C(=N3)CC4=CC=CC=C4Cl)S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-6-(2-chlorobenzyl)-2-((5-methylfuran-2-yl)methylene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione

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